6-Amino-2-(heptylsulfanyl)pyrimidin-4-ol
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Overview
Description
6-Amino-2-(heptylsulfanyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an amino group at position 6, a heptylsulfanyl group at position 2, and a hydroxyl group at position 4 of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(heptylsulfanyl)pyrimidin-4-ol can be achieved through various synthetic routes. . The hydroxyl group at position 4 can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(heptylsulfanyl)pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino and heptylsulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, ketones, and reduced derivatives of the original compound .
Scientific Research Applications
6-Amino-2-(heptylsulfanyl)pyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-2-(heptylsulfanyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Amino-2-(heptylsulfanyl)pyrimidin-4-ol include other pyrimidine derivatives such as:
- 2-(Heptylsulfanyl)-4-hydroxypyrimidine
- 6-Amino-2-(methylsulfanyl)pyrimidin-4-ol
- 6-Amino-2-(ethylsulfanyl)pyrimidin-4-ol .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptylsulfanyl group enhances its lipophilicity, while the amino and hydroxyl groups contribute to its reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C11H19N3OS |
---|---|
Molecular Weight |
241.36 g/mol |
IUPAC Name |
4-amino-2-heptylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H19N3OS/c1-2-3-4-5-6-7-16-11-13-9(12)8-10(15)14-11/h8H,2-7H2,1H3,(H3,12,13,14,15) |
InChI Key |
HSQQNLBVOVGTFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NC(=CC(=O)N1)N |
Origin of Product |
United States |
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